Fluclotizolam

Übersicht

Beschreibung

Fluclotizolam is a thienotriazolodiazepine derivative that was first synthesized in 1979. It is classified as a novel benzodiazepine, which means it is a central nervous system depressant. Although it was never marketed, it has been sold as a designer drug and was first definitively identified in 2017 .

Vorbereitungsmethoden

The synthesis of fluclotizolam dates back to the 1970s. The synthetic route involves the formation of the thienotriazolodiazepine core structure. Specific details on the reaction conditions and industrial production methods are not widely available in the public domain. it is known that the synthesis involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product .

Analyse Chemischer Reaktionen

Fluclotizolam kann wie andere Benzodiazepine verschiedene chemische Reaktionen eingehen:

Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.

Reduktion: this compound kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, was zur Bildung verschiedener substituierter Derivate führen kann.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Fluclotizolam wurde in erster Linie im Zusammenhang mit seinen pharmakologischen Eigenschaften als Zentrales Nervensystem-Depressivum untersucht. Es wurde in der Forschung verwendet, um die Auswirkungen neuartiger Benzodiazepine auf den GABA_A-Rezeptor zu verstehen, der das Hauptziel für Benzodiazepine ist. Darüber hinaus wurde es in der forensischen Toxikologie verwendet, um neue psychoaktive Substanzen zu identifizieren und zu charakterisieren .

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an den GABA_A-Rezeptor bindet, einen wichtigen inhibitorischen Neurotransmitter-Rezeptor im Gehirn. Durch die Bindung an diesen Rezeptor verstärkt this compound die inhibitorischen Wirkungen von GABA, was zu einer Abnahme der neuronalen Erregbarkeit führt. Dies führt zu den sedativen, anxiolytischen und antikonvulsiven Wirkungen, die üblicherweise mit Benzodiazepinen in Verbindung gebracht werden .

Wirkmechanismus

Fluclotizolam exerts its effects by binding to the GABA_A receptor, a major inhibitory neurotransmitter receptor in the brain. By binding to this receptor, this compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .

Vergleich Mit ähnlichen Verbindungen

Fluclotizolam ist strukturell ähnlich anderen Thienotriazolodiazepinen wie Etizolam, Flualprazolam und Flubromazolam. Im Vergleich zu diesen Verbindungen soll this compound 2-3-mal potenter als Etizolam sein . Die einzigartigen strukturellen Merkmale von this compound, wie das Vorhandensein einer Fluorphenylgruppe, tragen zu seinem besonderen pharmakologischen Profil bei.

Ähnliche Verbindungen

- Etizolam

- Flualprazolam

- Flubromazolam

- Clotizolam

- Deschloroclotizolam

Biologische Aktivität

Fluclotizolam is a novel psychoactive substance belonging to the class of designer benzodiazepines. It has garnered attention for its pharmacological properties and potential risks associated with its use. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, binding affinities, case studies, and relevant research findings.

This compound acts primarily as a positive allosteric modulator at the GABA receptor. Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased neuronal inhibition. This results in various physiological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The binding affinity of this compound to GABA receptors is a critical factor in determining its potency and efficacy.

Binding Affinity

Recent studies have utilized quantitative structure–activity relationship (QSAR) modeling to predict the binding affinities of this compound and other designer benzodiazepines. The predicted binding affinities for this compound are notably high compared to traditional benzodiazepines, indicating a potential for increased potency and risk for adverse effects.

| Compound | Predicted Binding Affinity (log 1/c) |

|---|---|

| This compound | 9.16 |

| Diclazepam | 8.45 |

| Etizolam | 7.89 |

| Flualprazolam | 9.00 |

Case Study 1: Acute Toxicity

In a reported case from Poland, a 27-year-old male was found comatose with confirmed this compound presence in toxicological analysis. The patient exhibited severe central nervous system depression, requiring intensive care management. Following administration of flumazenil, an antagonist for benzodiazepines, the patient showed improvement but remained hospitalized for an extended period due to complications related to brain hypoxia and respiratory failure .

Case Study 2: Polydrug Involvement

Another case from Sweden highlighted the prevalence of this compound in polydrug intoxication scenarios. In this instance, multiple patients presented with symptoms such as drowsiness and disorientation after using this compound alongside other substances. The presence of this compound was confirmed in urine tests, emphasizing its role in exacerbating the toxicity associated with other central nervous system depressants .

Research Findings

Research has indicated that this compound's blood-to-plasma ratio is comparable to other potent benzodiazepines, suggesting significant bioavailability and potential for accumulation in the body. Studies have shown that designer benzodiazepines like this compound are increasingly detected in clinical settings, often associated with severe adverse effects including respiratory depression and coma .

Eigenschaften

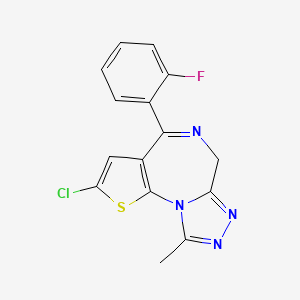

IUPAC Name |

4-chloro-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN4S/c1-8-19-20-13-7-18-14(9-4-2-3-5-11(9)17)10-6-12(16)22-15(10)21(8)13/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDYRCUZZLRLMHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(S3)Cl)C(=NC2)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336484 | |

| Record name | Fluclotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54123-15-8 | |

| Record name | Fluclotizolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054123158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluclotizolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCLOTIZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z9Y7GEG8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.